molecular formula C25H26O6 B179792 6-O-Trityl-D-mannopyranose CAS No. 160712-27-6

6-O-Trityl-D-mannopyranose

Cat. No. B179792
CAS RN: 160712-27-6
M. Wt: 422.5 g/mol
InChI Key: WMNZCEKHTHLIRQ-SFGZKKEESA-N
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Description

6-O-Trityl-D-mannopyranose is a pivotal compound within the realm of the biomedical industry. It garners extensive employment in the progress of pharmaceuticals and therapeutics catered towards an array of maladies. Its vast potential resides in the amelioration of cancer, diabetes, and viral infections alike .


Molecular Structure Analysis

The molecular formula of 6-O-Trityl-D-mannopyranose is C25H26O6 . It is a monosaccharide with a trityl group attached to the 6th carbon .


Physical And Chemical Properties Analysis

The molecular weight of 6-O-Trityl-D-mannopyranose is 422.47 g/mol . The predicted boiling point is 672.4±55.0 °C, and the predicted density is 1.291±0.06 g/cm3 .

Scientific Research Applications

Glycosylation Agent

6-O-Trityl-D-mannopyranose is commonly used as a glycosylation agent in the synthesis of complex carbohydrates. This process is crucial for creating specific glycosidic linkages and is fundamental in the study of glycomics and the development of carbohydrate-based therapeutics .

Synthesis of Oligosaccharides

This compound plays a vital role in the synthesis of oligosaccharides . It serves as a building block for creating diverse oligosaccharide structures, which are essential for studying carbohydrate functions in biological systems .

Polysaccharide Synthesis

In polysaccharide synthesis , 6-O-Trityl-D-mannopyranose is utilized to construct polysaccharides with specific branching patterns and lengths, which are important for understanding polysaccharide structure-function relationships .

Derivative Production

The compound can be fluorinated, methylated, or click modified to produce various derivatives. These derivatives have potential applications in medicinal chemistry and drug design due to their altered physical and chemical properties .

Carbohydrate Research

It is instrumental in carbohydrate research , particularly in studying the structure and reactivity of carbohydrates, which can lead to advancements in carbohydrate-based drug discovery .

Glycoconjugate Formation

6-O-Trityl-D-mannopyranose is used in forming glycoconjugates , which are compounds where carbohydrates are covalently linked to other types of molecules like proteins or lipids. These are significant in vaccine development and biomarker discovery .

Analytical Chemistry

In analytical chemistry , derivatives of this compound can be used as standards or reagents in various analytical techniques, aiding in the detection and quantification of carbohydrates .

Educational Purposes

Lastly, it serves an educational purpose by being used in academic settings to teach students about carbohydrate chemistry and synthesis techniques .

Each application highlights the versatility and importance of 6-O-Trityl-D-mannopyranose in scientific research, contributing significantly to advancements in various fields.

Biosynth - 6-O-Trityl-D-mannopyranose Procure-Net - 6-O-Trityl-1,2,3,4-Tetra-O-acetyl-D-mannopyranose

Safety and Hazards

While specific safety and hazard information for 6-O-Trityl-D-mannopyranose is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

6-O-Trityl-D-mannopyranose is a modified sugar that has been synthesized for use as a glycosylation agent. It is an O-glycoside of mannose and is usually used in the synthesis of complex carbohydrates. 6-O-Trityl-D-mannopyranose can be fluorinated, methylated, or click modified to produce desired derivatives .

properties

IUPAC Name

(3S,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNZCEKHTHLIRQ-SFGZKKEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@@H](C(O4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-Trityl-D-mannopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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